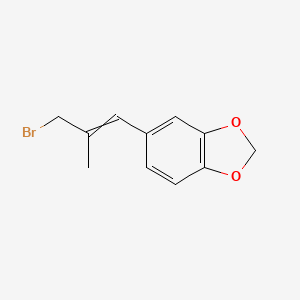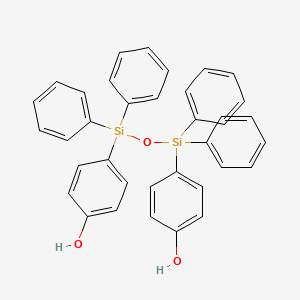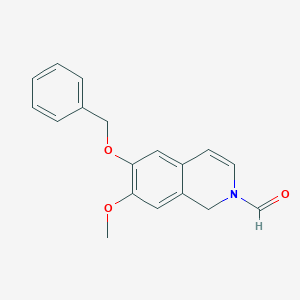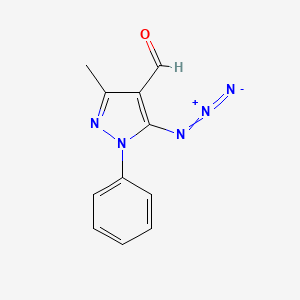![molecular formula C42H26O9 B14296179 Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate CAS No. 112824-15-4](/img/structure/B14296179.png)
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 4-oxo(phenyl)acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4,4’-oxydibenzoic acid under esterification conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and ester functionalities play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-hydroxyphenyl)methane: Similar structure but lacks the oxo(phenyl)acetyl groups.
Bis(4-aminophenyl)methane: Contains amino groups instead of oxo(phenyl)acetyl groups.
Bis(4-nitrophenyl)methane: Contains nitro groups instead of oxo(phenyl)acetyl groups.
Uniqueness
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is unique due to its specific combination of aromatic rings and ester functionalities. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
112824-15-4 |
|---|---|
Formule moléculaire |
C42H26O9 |
Poids moléculaire |
674.6 g/mol |
Nom IUPAC |
[4-(2-oxo-2-phenylacetyl)phenyl] 4-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]carbonylphenoxy]benzoate |
InChI |
InChI=1S/C42H26O9/c43-37(27-7-3-1-4-8-27)39(45)29-11-19-35(20-12-29)50-41(47)31-15-23-33(24-16-31)49-34-25-17-32(18-26-34)42(48)51-36-21-13-30(14-22-36)40(46)38(44)28-9-5-2-6-10-28/h1-26H |
Clé InChI |
MZLIMLKJSSVUBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


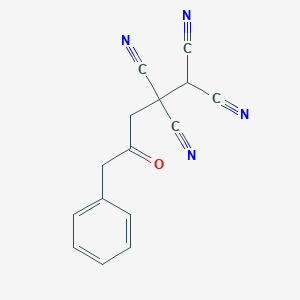
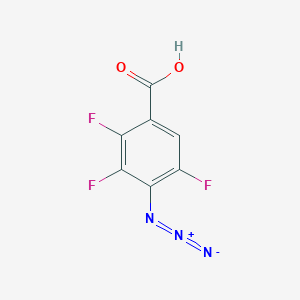

![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
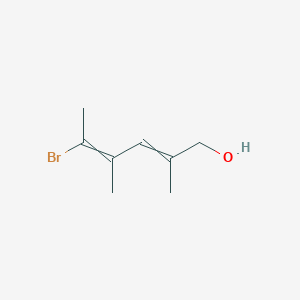
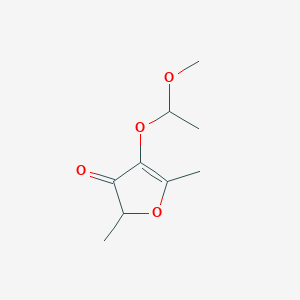
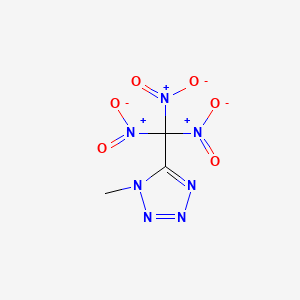
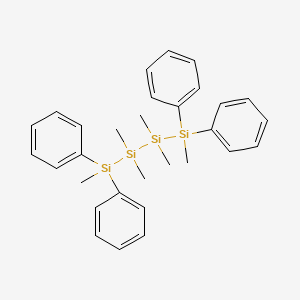
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
